molecular formula C22H32NO6P B2800645 bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate CAS No. 431056-55-2

bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate

Cat. No.: B2800645
CAS No.: 431056-55-2
M. Wt: 437.473
InChI Key: FLQOZQQLRLNSNT-UHFFFAOYSA-N
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Description

bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate is a complex organic compound characterized by its unique structure, which includes a phosphoryl group, a trimethoxyphenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate typically involves multiple steps, including the formation of the phosphoryl group and its subsequent attachment to the trimethoxyphenyl and aniline moieties. Common synthetic routes may involve the use of reagents such as phosphorus oxychloride, isopropanol, and aniline derivatives under controlled conditions of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the trimethoxyphenyl group may engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]amine: Similar structure but with an amine group instead of an aniline moiety.

    N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]benzene: Lacks the aniline group, which may affect its reactivity and applications.

Uniqueness

bis(propan-2-yl) [(phenylamino)(3,4,5-trimethoxyphenyl)methyl]phosphonate is unique due to the presence of both the phosphoryl and trimethoxyphenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32NO6P/c1-15(2)28-30(24,29-16(3)4)22(23-18-11-9-8-10-12-18)17-13-19(25-5)21(27-7)20(14-17)26-6/h8-16,22-23H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQOZQQLRLNSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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